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Compound of Interest

Compound Name: cFMS Receptor Inhibitor IV

Cat. No.: B3340939 Get Quote

This guide provides a detailed comparison of the colony-stimulating factor 1 receptor (CSF1R,

or cFMS) inhibitors, "cFMS Receptor Inhibitor IV" and Pexidartinib (PLX3397). The objective

is to present a comprehensive overview of their efficacy, supported by available experimental

data, to aid researchers, scientists, and drug development professionals in their understanding

of these compounds. Due to the limited publicly available data for "cFMS Receptor Inhibitor
IV," this comparison heavily relies on the extensive preclinical and clinical data for Pexidartinib,

with another preclinical cFMS inhibitor, GW2580, included for additional context.

Executive Summary
Pexidartinib is a potent, orally bioavailable inhibitor of the cFMS receptor, as well as c-Kit and

FLT3, that has undergone extensive clinical evaluation. It is the first systemic therapy approved

for tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder driven by CSF1R signaling.

In contrast, "cFMS Receptor Inhibitor IV" (also identified as Compound 42 or 5-Cyano-N-(2,5-

di(piperidin-1-yl)phenyl)furan-2-carboxamide) is a potent cFMS inhibitor for which only in vitro

potency data is readily available. No direct comparative studies between these two inhibitors

have been identified in the public domain.

Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of cFMS Receptor Inhibitor IV,

Pexidartinib, and GW2580 against their primary target and other kinases.
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Compound Primary Target IC50 (nM)
Other Kinase

Targets (IC50, nM)

cFMS Receptor

Inhibitor IV
cFMS 17 Data not available

Pexidartinib

(PLX3397)
cFMS (CSF1R) 20

c-Kit (10), FLT3 (160),

KDR (350), FLT1

(880)

GW2580 cFMS 30-60
Inactive against 26

other kinases

Preclinical In Vivo Efficacy
This table presents available preclinical in vivo data for Pexidartinib and GW2580. No in vivo

data for "cFMS Receptor Inhibitor IV" was found.

Compound Cancer Model Dosing Key Findings

Pexidartinib

(PLX3397)

Malignant peripheral

sheath tumor

xenograft

Not specified

Suppressed tumor

growth through

macrophage

depletion.[1]

Pexidartinib

(PLX3397)

Canine ACE-1

prostate cancer bone

metastasis model

Not specified

Attenuated

spontaneous bone

metastases and

skeletal pain.[2]

GW2580
M-NFS-60 myeloid

tumor cells (in vivo)

80 mg/kg, twice daily

(oral)

Completely blocked

tumor growth.[3][4]

Clinical Efficacy of Pexidartinib in Tenosynovial Giant
Cell Tumor (ENLIVEN Trial)
The ENLIVEN trial was a pivotal Phase 3 study that evaluated the efficacy and safety of

Pexidartinib in patients with symptomatic TGCT for whom surgery was not a suitable option.[5]
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[6][7]

Efficacy Endpoint Pexidartinib (n=61) Placebo (n=59) P-value

Overall Response

Rate (ORR) at Week

25 (RECIST v1.1)

38-39.3% 0% < 0.0001

ORR by Tumor

Volume Score (TVS)
56% 0% < 0.0001

Long-term ORR

(Median follow-up

31.2 months)

60.4% (RECIST),

68.1% (TVS)
N/A N/A

Median Duration of

Response (DOR)
Not Reached N/A N/A

Improvement in

Range of Motion
+15.1% +6.2% 0.0043

Improvement in

PROMIS Physical

Function

+4.06 -0.89 0.0019

Improvement in Worst

Stiffness
-2.45 -0.28 < 0.0001

Experimental Protocols
In Vitro Kinase Inhibition Assay (General)
Biochemical assays to determine the IC50 values of kinase inhibitors typically involve a purified

recombinant kinase enzyme, a substrate (often a peptide), and ATP. The inhibitor at varying

concentrations is incubated with the kinase, and the reaction is initiated by the addition of ATP.

The extent of substrate phosphorylation is measured, often using methods like radioisotope

incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays

that quantify the amount of ADP produced. The IC50 value is then calculated as the

concentration of the inhibitor that results in a 50% reduction in kinase activity.
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GW2580 In Vivo M-NFS-60 Tumor Growth Inhibition
Study[3]

Animal Model: Mice were used for this study.

Tumor Cell Line: M-NFS-60 myeloid cells, which are dependent on CSF-1 for growth, were

utilized.

Procedure:

M-NFS-60 cells were injected intraperitoneally into the mice.

GW2580 was administered orally at doses of 20 and 80 mg/kg twice a day.

The first dose was given one hour before the injection of the tumor cells.

After four days of treatment, the mice were euthanized, and the tumor cells in the

peritoneal cavity were counted.

Outcome: The study measured the dose-related decrease in the number of tumor cells.

Pexidartinib ENLIVEN Phase 3 Clinical Trial
(NCT02371369)[6][7]

Study Design: A global, double-blind, randomized, placebo-controlled, two-part study.

Participants: Adult patients with symptomatic, advanced TGCT not amenable to surgical

resection.

Part 1 (Double-Blind Phase):

Patients were randomized 1:1 to receive either Pexidartinib or a matching placebo for 24

weeks.

Dosing: Pexidartinib was administered at 1000 mg per day for the first 2 weeks, followed

by 800 mg per day for the subsequent 22 weeks.

Part 2 (Open-Label Extension):
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Patients who completed Part 1 were eligible to receive open-label Pexidartinib.

Primary Endpoint: Overall Response Rate (ORR) at week 25, assessed by central review of

MRI scans using RECIST v1.1 criteria.

Secondary Endpoints: ORR by tumor volume score (TVS), changes in range of motion,

patient-reported outcomes (PROs) for physical function and stiffness, and pain response.
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Caption: Simplified cFMS signaling pathway and points of inhibition.
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Experimental Workflow

Part 1: Double-Blind (24 Weeks)
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Caption: Workflow of the ENLIVEN Phase 3 Clinical Trial.

Conclusion
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Pexidartinib is a well-characterized cFMS inhibitor with proven clinical efficacy and a

manageable safety profile in patients with TGCT. Its robust clinical data from the ENLIVEN trial

has established it as a standard of care for a specific patient population. "cFMS Receptor
Inhibitor IV" demonstrates high in vitro potency against the cFMS receptor. However, without

publicly available preclinical or clinical efficacy and safety data, its potential as a therapeutic

agent remains to be determined. Further studies are necessary to understand the in vivo

activity, selectivity, and overall therapeutic potential of "cFMS Receptor Inhibitor IV" and to

enable a direct comparison with clinically validated agents like Pexidartinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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